molecular formula C17H12Cl2F3N5O B15156975 1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea

1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea

Cat. No.: B15156975
M. Wt: 430.2 g/mol
InChI Key: SWTPEHQFQJQMNZ-UHFFFAOYSA-N
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Description

3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-yl}-1-(4-chlorophenyl)urea is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrazole ring, and a urea linkage to a chlorophenyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-yl}-1-(4-chlorophenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrazole intermediates, followed by their coupling through a urea linkage. Key steps include:

    Formation of the Pyridine Intermediate: This involves the chlorination and trifluoromethylation of a pyridine precursor under controlled conditions.

    Synthesis of the Pyrazole Intermediate: The pyrazole ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The pyridine and pyrazole intermediates are coupled using a urea-forming reagent, such as phosgene or its derivatives, under anhydrous conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-yl}-1-(4-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the pyridine and phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-yl}-1-(4-chlorophenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-yl}-1-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid

Uniqueness

Compared to these similar compounds, 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-yl}-1-(4-chlorophenyl)urea stands out due to its complex structure, which combines multiple functional groups and rings. This complexity enhances its reactivity and potential for diverse applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H12Cl2F3N5O

Molecular Weight

430.2 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-yl]urea

InChI

InChI=1S/C17H12Cl2F3N5O/c1-27-15(26-16(28)25-11-4-2-10(18)3-5-11)12(8-24-27)14-13(19)6-9(7-23-14)17(20,21)22/h2-8H,1H3,(H2,25,26,28)

InChI Key

SWTPEHQFQJQMNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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